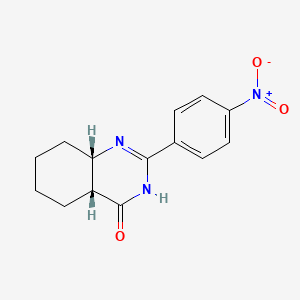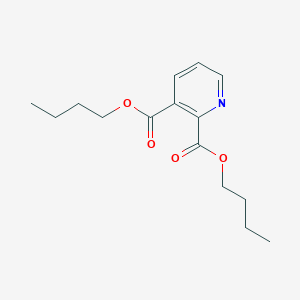
Dibutyl pyridine-2,3-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dibutyl pyridine-2,3-dicarboxylate is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of two butyl ester groups attached to the pyridine ring at the 2 and 3 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dibutyl pyridine-2,3-dicarboxylate typically involves the esterification of pyridine-2,3-dicarboxylic acid with butanol. The reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions. The general reaction scheme is as follows:
Pyridine-2,3-dicarboxylic acid+2ButanolH2SO4Dibutyl pyridine-2,3-dicarboxylate+2H2O
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product.
Análisis De Reacciones Químicas
Types of Reactions
Dibutyl pyridine-2,3-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine-2,3-dicarboxylic acid.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can be employed.
Major Products
Oxidation: Pyridine-2,3-dicarboxylic acid.
Reduction: Pyridine-2,3-dimethanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Dibutyl pyridine-2,3-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and coordination polymers.
Biology: The compound can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.
Medicine: Research is ongoing to explore its potential as a drug intermediate or in drug delivery systems.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of dibutyl pyridine-2,3-dicarboxylate depends on its application. In coordination chemistry, it acts as a ligand, binding to metal ions through the nitrogen atom of the pyridine ring and the ester groups. This binding can influence the electronic properties and reactivity of the metal center, leading to the formation of metal-organic frameworks with unique properties .
Comparación Con Compuestos Similares
Similar Compounds
Dimethyl pyridine-2,3-dicarboxylate: Similar structure but with methyl ester groups instead of butyl.
Diethyl pyridine-2,3-dicarboxylate: Similar structure but with ethyl ester groups.
Pyridine-2,3-dicarboxylic acid: The parent acid form without esterification.
Uniqueness
Dibutyl pyridine-2,3-dicarboxylate is unique due to its longer butyl ester chains, which can influence its solubility, reactivity, and interactions with other molecules. This makes it particularly useful in applications where these properties are advantageous.
Propiedades
Número CAS |
63597-06-8 |
|---|---|
Fórmula molecular |
C15H21NO4 |
Peso molecular |
279.33 g/mol |
Nombre IUPAC |
dibutyl pyridine-2,3-dicarboxylate |
InChI |
InChI=1S/C15H21NO4/c1-3-5-10-19-14(17)12-8-7-9-16-13(12)15(18)20-11-6-4-2/h7-9H,3-6,10-11H2,1-2H3 |
Clave InChI |
ODGJCFIPCFLPMD-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC(=O)C1=C(N=CC=C1)C(=O)OCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



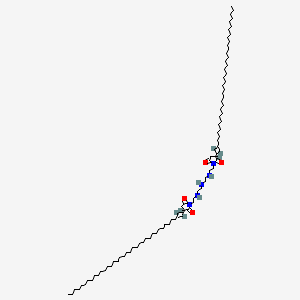
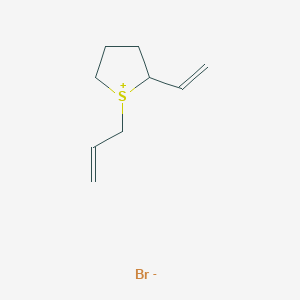
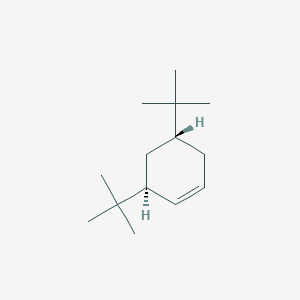
![[(2S)-5-Ethoxy-3,4-dihydro-2H-pyrrol-2-yl]acetic acid](/img/structure/B14495561.png)

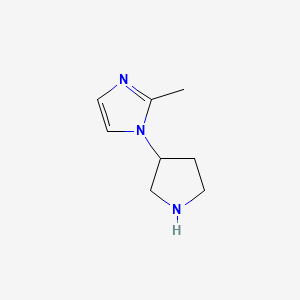

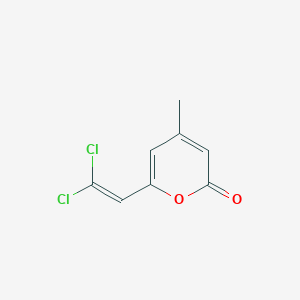
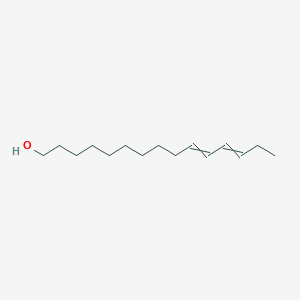
![[(2-Methylbutan-2-yl)sulfanyl]acetaldehyde](/img/structure/B14495595.png)
![4-tert-Butyl-2-[(propan-2-yl)sulfanyl]phenol](/img/structure/B14495599.png)

